molecular formula C18H35NO6 B1251744 Broussonetine F CAS No. 190317-57-8

Broussonetine F

Cat. No. B1251744
CAS RN: 190317-57-8
M. Wt: 361.5 g/mol
InChI Key: OPUBENBDVFCFOI-DUQPFJRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Broussonetine F is a compound that has been isolated from the branches of Broussonetia kazinoki SIEB . It is recognized for its value in many traditional herbs .


Synthesis Analysis

The total synthesis of Broussonetine F was achieved from diethyl L-tartrate. The cornerstone of this synthesis was an orthoamide Overman rearrangement, which provided an allylic amino alcohol with complete diastereoselectivity .


Molecular Structure Analysis

Broussonetine F has a molecular formula of C18H35NO6. Its average mass is 361.474 Da and its monoisotopic mass is 361.246429 Da .


Chemical Reactions Analysis

The cornerstone of the synthesis of Broussonetine F was an orthoamide Overman rearrangement, which provided an allylic amino alcohol with complete diastereoselectivity .


Physical And Chemical Properties Analysis

Broussonetine F has a molecular formula of C18H35NO6. Its average mass is 361.474 Da and its monoisotopic mass is 361.246429 Da .

Scientific Research Applications

  • Glycosidase Inhibition : Broussonetine F is known for its significant inhibitory effects on different glycosidases, such as alpha-glucosidase, beta-glucosidase, beta-galactosidase, and beta-mannosidase (Shibano et al., 1997).

  • Biosynthesis : Research on the biosynthesis of Broussonetine F indicates that it is produced through pathways similar to those of sphingosine and phytosphingosine, as shown by feeding experiments using [1-13C]glucose and 13C-NMR spectroscopic studies (Shibano et al., 2001).

  • Total Synthesis and Inhibition Studies : The first total synthesis of Broussonetine I and J2 and their enantiomers has been accomplished, revealing their potent inhibitory effects on glycosidases. Specifically, Broussonetine I was found to be a strong inhibitor of beta-glucosidase, while the enantiomers showed strong inhibition of alpha-glucosidase (Zhao et al., 2013).

  • Stereochemical Assignment : Research also includes the stereochemical assignment of various Broussonetine compounds, which is crucial for understanding their biological activity and potential therapeutic applications (Rössler et al., 2017).

  • Glycosidase Inhibition Studies : Additional studies on Broussonetine W and its analogs have identified it as a selective and potent inhibitor of beta-galactosidase, with its enantiomer being a potent inhibitor of alpha-glucosidase. These findings suggest the importance of the configuration of the polyhydroxylated pyrrolidine ring and other structural features in their glycosidase inhibitory activities (Song et al., 2016).

Mechanism of Action

Broussonetine F, along with other compounds such as Broussonetine A, B, E, and Broussonetinine A and B, are known to inhibit glycosidases .

properties

CAS RN

190317-57-8

Molecular Formula

C18H35NO6

Molecular Weight

361.5 g/mol

IUPAC Name

(13R)-13-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,13-dihydroxytridecan-5-one

InChI

InChI=1S/C18H35NO6/c20-11-7-6-9-13(22)8-4-2-1-3-5-10-15(23)16-18(25)17(24)14(12-21)19-16/h14-21,23-25H,1-12H2/t14-,15-,16-,17-,18-/m1/s1

InChI Key

OPUBENBDVFCFOI-DUQPFJRNSA-N

Isomeric SMILES

C(CCC[C@H]([C@@H]1[C@H]([C@@H]([C@H](N1)CO)O)O)O)CCCC(=O)CCCCO

SMILES

C(CCCC(C1C(C(C(N1)CO)O)O)O)CCCC(=O)CCCCO

Canonical SMILES

C(CCCC(C1C(C(C(N1)CO)O)O)O)CCCC(=O)CCCCO

synonyms

broussonetine F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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